molecular formula C21H16O2 B15082350 2-(9h-Fluoren-2-ylmethyl)benzoic acid CAS No. 72834-21-0

2-(9h-Fluoren-2-ylmethyl)benzoic acid

Cat. No.: B15082350
CAS No.: 72834-21-0
M. Wt: 300.3 g/mol
InChI Key: OSBNLUVXTWOMPP-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-2-ylmethyl)benzoic acid is an organic compound with the molecular formula C21H16O2. It is a derivative of benzoic acid, where the hydrogen atom at the 2-position of the benzoic acid is replaced by a 9H-fluoren-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-2-ylmethyl)benzoic acid typically involves the reaction of 9H-fluorene with benzyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-2-ylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(9H-Fluoren-2-ylmethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-2-ylmethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-9-ylidenemethyl)benzoic acid
  • 2-(4-Fluoro-3-methyl-benzoyl)benzoic acid
  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-propionic acid
  • 4-[(7-(4-Carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid
  • 9-Methyl-9H-fluorene-2-carboxylic acid
  • 9H-Fluorene-2,7-disulfonic acid bis-[(furan-2-ylmethyl)-amide]
  • 2-({[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}methyl)benzoic acid
  • 2-(2,5-Difluoro-benzoyl)benzoic acid
  • 3-(9-Oxo-9H-fluorene-1-carboxamido)benzoic acid
  • 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid

Uniqueness

2-(9H-Fluoren-2-ylmethyl)benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

CAS No.

72834-21-0

Molecular Formula

C21H16O2

Molecular Weight

300.3 g/mol

IUPAC Name

2-(9H-fluoren-2-ylmethyl)benzoic acid

InChI

InChI=1S/C21H16O2/c22-21(23)20-8-4-2-5-15(20)11-14-9-10-19-17(12-14)13-16-6-1-3-7-18(16)19/h1-10,12H,11,13H2,(H,22,23)

InChI Key

OSBNLUVXTWOMPP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)CC4=CC=CC=C4C(=O)O

Origin of Product

United States

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